(3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid
Overview
Description
(3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid is a boronic acid derivative with a thiomorpholine moiety attached to the phenyl ring
Mechanism of Action
Target of Action
Boronic acids, in general, are known to participate in numerous cross-coupling reactions .
Mode of Action
The compound (3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid interacts with its targets through a process known as the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of the boronic acid with vinyl halides in the presence of a palladium (0) catalyst and base .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound participates, affects the biochemical pathways by creating new carbon-carbon bonds . This reaction is part of the broader category of cross-coupling reactions that play a crucial role in organic synthesis .
Pharmacokinetics
The compound is recommended to be stored in an inert atmosphere at room temperature , which may suggest its stability under these conditions.
Result of Action
The result of the action of this compound is the formation of phenyl alkenes through the Suzuki-Miyaura coupling reaction . This reaction results in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmosphere. The compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that these conditions may influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
(3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form reversible covalent bonds with diols, which are commonly found in carbohydrates and other biomolecules. This property makes it useful in the design of enzyme inhibitors and sensors. For example, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This can result in changes in gene expression and metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which can lead to enzyme inhibition or activation. For example, this compound can inhibit the activity of serine proteases by forming a covalent bond with the active site serine residue, thereby blocking substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical assays. Over time, this compound may undergo hydrolysis or oxidation, leading to a decrease in its activity. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Long-term exposure to aqueous environments can result in hydrolysis, reducing its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of inactive metabolites. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways . For example, it can inhibit glycolytic enzymes, leading to altered glucose metabolism in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by its binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the nucleus by interacting with nuclear transport proteins . Its activity within different subcellular compartments can influence various cellular processes, including gene expression and signal transduction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid typically involves the reaction of thiomorpholine-4-carboxylic acid with phenylboronic acid under specific conditions. The reaction can be carried out using a coupling agent such as a palladium catalyst in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The thiomorpholine ring can be reduced to form thiol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Thiol Derivatives: Resulting from the reduction of the thiomorpholine ring.
Substituted Phenyl Derivatives: Produced through electrophilic substitution reactions.
Scientific Research Applications
(3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: It can be used in the production of advanced materials and chemical sensors.
Comparison with Similar Compounds
Phenylboronic Acid: Similar structure but lacks the thiomorpholine moiety.
Thiomorpholine Derivatives: Similar to the thiomorpholine ring but without the boronic acid group.
Boronic Esters: Similar boronic acid derivatives with different substituents.
Properties
IUPAC Name |
[3-(thiomorpholine-4-carbonyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3S/c14-11(13-4-6-17-7-5-13)9-2-1-3-10(8-9)12(15)16/h1-3,8,15-16H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUOGQLZRICCMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N2CCSCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657271 | |
Record name | [3-(Thiomorpholine-4-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-37-2 | |
Record name | [3-(Thiomorpholine-4-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Thiomorpholin-4-ylcarbonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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